
Diethyl(2-methylpropyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl(2-methylpropyl)borane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound, with its specific structure, offers distinct reactivity patterns that make it valuable in both academic research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-methylpropyl)borane typically involves the hydroboration of alkenes. One common method is the reaction of diethylborane with 2-methylpropene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
化学反応の分析
Types of Reactions
Diethyl(2-methylpropyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in the presence of suitable substrates.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reactions often involve hydride donors such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Boronic acids and borates.
Reduction: Corresponding alcohols or amines.
Substitution: Various organoboron derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl(2-methylpropyl)borane has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: It is used in the production of polymers, agrochemicals, and other industrial materials.
作用機序
The mechanism of action of diethyl(2-methylpropyl)borane involves the interaction of the boron atom with various substrates. The boron atom, being electron-deficient, can form stable complexes with electron-rich species. This property is exploited in catalytic processes and in the formation of boron-containing intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
類似化合物との比較
Similar Compounds
Triethylborane: Another organoboron compound with similar reactivity but different steric properties.
Diisopropylborane: Similar in structure but with bulkier substituents, affecting its reactivity and selectivity.
Borane-Tetrahydrofuran Complex: A commonly used borane source with different solubility and handling properties.
Uniqueness
Diethyl(2-methylpropyl)borane is unique due to its specific alkyl substituents, which provide a balance between reactivity and steric hindrance. This makes it particularly useful in selective organic transformations where control over the reaction environment is crucial.
特性
CAS番号 |
53251-47-1 |
|---|---|
分子式 |
C8H19B |
分子量 |
126.05 g/mol |
IUPAC名 |
diethyl(2-methylpropyl)borane |
InChI |
InChI=1S/C8H19B/c1-5-9(6-2)7-8(3)4/h8H,5-7H2,1-4H3 |
InChIキー |
VWAAOPDEHPXFDL-UHFFFAOYSA-N |
正規SMILES |
B(CC)(CC)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
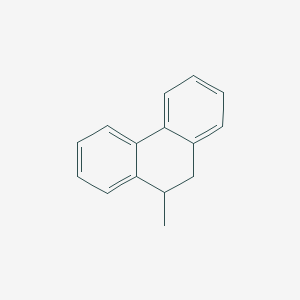

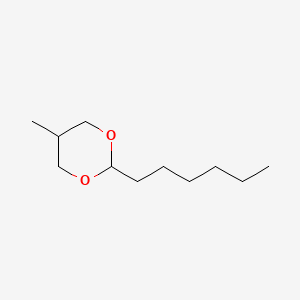
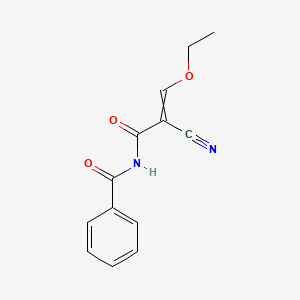

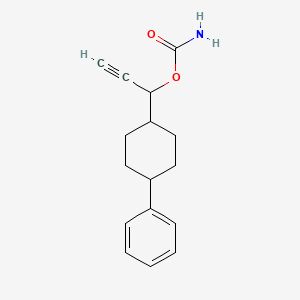
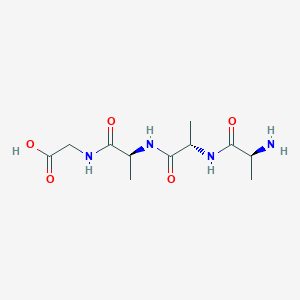
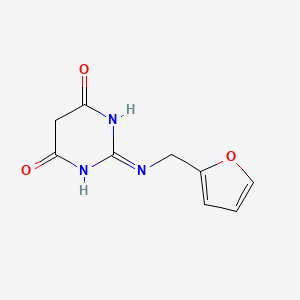
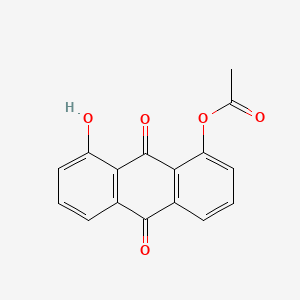
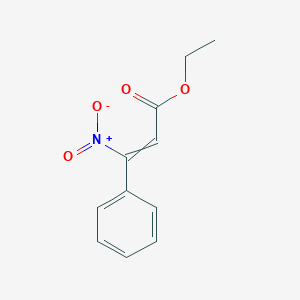
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanenitrile](/img/structure/B14656221.png)
